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Compound of Interest

Compound Name:
10H-Phenothiazine, 10-[(4-

methylphenyl)sulfonyl]-

CAS No.: 58010-03-0

Cat. No.: B12008770

Get Quote

Executive Summary: The Peripheral Shift
Phenothiazines have historically been pigeonholed as neuroleptics (e.g., chlorpromazine) or

dyes (e.g., methylene blue). However, a paradigm shift in medicinal chemistry has focused on

sulfonated phenothiazine analogs. By introducing sulfonic acid (

) or sulfonamide (

) moieties, researchers can radically alter the pharmacokinetics of the phenothiazine scaffold.

The core advantage of sulfonation is compartmentalization. While lipophilic phenothiazines

cross the Blood-Brain Barrier (BBB) to act on central dopaminergic receptors, sulfonated

analogs—particularly those with ionizable sulfonic acid tails—are often membrane-impermeant.

This allows for the selective targeting of extracellular or membrane-bound enzymes (such as

Carbonic Anhydrase IX in hypoxic tumors) while minimizing CNS side effects.

This guide details the structure-activity relationships (SAR), specific biological activities

(Anticancer/CA Inhibition, Antimicrobial), and experimental protocols for these emerging
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therapeutic agents.

Medicinal Chemistry & SAR
The biological activity of sulfonated phenothiazines is dictated by the position and nature of the

sulfur-containing group.

The "Tail Approach" and Membrane Impermeability
A critical strategy in designing tumor-selective agents is the "Tail Approach."

The Scaffold: The tricyclic phenothiazine ring acts as the hydrophobic anchor.

The Zinc-Binding Group (ZBG): A sulfonamide moiety (

) is the classic ZBG, essential for inhibiting metalloenzymes like Carbonic Anhydrase (CA).[1]

The Sulfonate Tail: Attaching a strongly acidic sulfonate group (

at physiological pH) prevents the molecule from passively diffusing through cell membranes.

Causality: The negative charge of the sulfonate tail ensures the drug accumulates in the

extracellular space. This is vital for targeting CA IX and XII, isoforms that are overexpressed on

the surface of hypoxic tumor cells, while sparing the ubiquitous cytosolic isoforms (CA I and II),

thereby reducing systemic toxicity.

Structural Variants
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Variant Type
Chemical
Modification

Primary Biological
Target

Key Property

Ring-Sulfonated at C-3 position
Antimicrobial / Redox

Mediator

High water solubility;

ROS generation.

Sulfonamide Hybrid at C-3 or N-10 tail
Carbonic Anhydrase

(CA)

Zinc ion coordination

in enzyme active site.

[2]

N-Alkyl Sulfonate
Alkyl-

chain at N-10

Extracellular CA /

Redox Flow

Membrane

impermeability; stable

radical cation

formation.

Core Biological Domains
Anticancer Activity: Hypoxia and pH Regulation
Sulfonated phenothiazines are potent inhibitors of tumor progression, not through DNA

intercalation, but through metabolic disruption.

Mechanism: Solid tumors thrive in acidic, hypoxic microenvironments. Membrane-bound

Carbonic Anhydrase IX (CA IX) catalyzes the hydration of extracellular

to bicarbonate (

) and protons (

). The protons acidify the extracellular space (promoting metastasis), while bicarbonate is
imported to maintain intracellular alkaline pH (survival).

Action of Sulfonated Analogs: Membrane-impermeant sulfonated phenothiazines bind to the

extracellular active site of CA IX. They block the catalytic hydration of

, leading to intracellular acidification and extracellular normalization, which triggers apoptosis
and reduces invasiveness.

Antimicrobial Activity
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Phenothiazine-3-sulfonates exhibit significant bactericidal activity against Gram-positive (S.

aureus) and Gram-negative (E. coli) bacteria.

Efflux Pump Inhibition: Unlike traditional antibiotics, phenothiazines can inhibit bacterial efflux

pumps (e.g., AcrAB-TolC), reversing resistance to other drugs.

Redox Cycling: The phenothiazine core can undergo single-electron oxidation to form a

radical cation (

). In the presence of sulfonates, this redox potential is modulated, potentially generating
reactive oxygen species (ROS) locally that damage bacterial membranes.

Visualizing the Mechanism
The following diagram illustrates the selective inhibition of Tumor-Associated Carbonic

Anhydrase IX by membrane-impermeant sulfonated phenothiazines.
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Click to download full resolution via product page

Caption: Selective inhibition of extracellular CA IX by sulfonated phenothiazines. The anionic

sulfonate tail prevents membrane crossing, sparing cytosolic CA II.

Experimental Protocols
Synthesis of Phenothiazine-3-Sulfonates
Note: This protocol utilizes the thionation of diphenylamines followed by oxidation.

Reagents: 4-chloroaniline, 1-naphthylamine, Sulfur (

), Iodine (

), Chlorosulfonic acid.

Precursor Synthesis: React 4-chloroaniline with 1-naphthylamine (base catalysis) to yield N-

aryl-1-naphthylamine.

Cyclization: Heat the intermediate with Sulfur and catalytic Iodine at 140-160°C. The "melt"

reaction effects ring closure to form the phenothiazine core.

Critical Step: Monitor

evolution. Cessation indicates reaction completion.

Sulfonation: Dissolve the phenothiazine in dry chloroform at 0°C. Add chlorosulfonic acid

dropwise.

Causality: Low temperature prevents over-sulfonation or oxidation of the nitrogen. The

electrophilic substitution favors the 3-position (para to nitrogen).

Workup: Quench on ice. Precipitate the sulfonic acid or convert to the sodium salt using

NaOH. Recrystallize from ethanol/water.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
To validate the biological activity described in Section 3.1, a kinetic assay is required.
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Principle: Spectrophotometric monitoring of the hydration of

to carbonic acid, indicated by a pH color change.

Protocol:

Buffer Prep: HEPES buffer (20 mM, pH 7.5) containing phenol red indicator (0.2 mM).

Enzyme Solution: Recombinant human CA IX (extracellular domain) and CA II (cytosolic) at

physiological concentrations.

Substrate:

-saturated water.

Execution:

Mix Inhibitor (Sulfonated Phenothiazine) with Enzyme solution; incubate for 15 min at

25°C.

Rapidly mix with Substrate in a Stopped-Flow spectrophotometer.

Monitor absorbance decrease at 557 nm (Phenol Red transition).

Calculation: Determine

by fitting the initial velocity vs. inhibitor concentration.

Validation: A true "membrane-impermeant" candidate should show

for CA IX but may still inhibit CA II in vitro. The selectivity is demonstrated in cell-based
assays (e.g., measuring extracellular acidification rate via Seahorse XF analyzer).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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